MFCD02349066
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Overview
Description
MFCD02349066 is a chemical compound with unique properties that have garnered interest in various fields of scientific research
Preparation Methods
Industrial Production Methods: Industrial production methods for MFCD02349066 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of advanced equipment and technology would be essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: MFCD02349066 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Scientific Research Applications
MFCD02349066 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MFCD02349066 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can influence various biological processes and pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds: MFCD02349066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or reactivity profiles .
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and reactivity. These characteristics distinguish it from other compounds and make it valuable for specific applications in scientific research and industry .
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique properties, preparation methods, chemical reactivity, and applications make it a valuable subject of study
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-17-9-3-13(4-10-17)11-15(12-20)18(22)21-16-7-5-14(6-8-16)19(23)25-2/h3-11H,1-2H3,(H,21,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUIXHOCICCQGJ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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